molecular formula C8H5BrN2O2S B5231172 4-BROMO-N-(12-OXAZOL-3-YL)THIOPHENE-2-CARBOXAMIDE

4-BROMO-N-(12-OXAZOL-3-YL)THIOPHENE-2-CARBOXAMIDE

Cat. No.: B5231172
M. Wt: 273.11 g/mol
InChI Key: XQRQHPGZHWOTLI-UHFFFAOYSA-N
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Description

4-BROMO-N-(12-OXAZOL-3-YL)THIOPHENE-2-CARBOXAMIDE is a compound that combines a thiophene ring with an oxazole moiety Thiophene is a five-membered ring containing sulfur, while oxazole is a five-membered ring containing both oxygen and nitrogen

Preparation Methods

Chemical Reactions Analysis

Types of Reactions

4-BROMO-N-(12-OXAZOL-3-YL)THIOPHENE-2-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The oxazole ring can be reduced to form dihydrooxazoles.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.

    Substitution: Nucleophiles such as amines or thiols can be used to replace the bromine atom under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Dihydrooxazoles.

    Substitution: Various substituted thiophene derivatives depending on the nucleophile used.

Scientific Research Applications

4-BROMO-N-(12-OXAZOL-3-YL)THIOPHENE-2-CARBOXAMIDE has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-BROMO-N-(12-OXAZOL-3-YL)THIOPHENE-2-CARBOXAMIDE depends on its specific application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby inhibiting their activity. The oxazole and thiophene rings can interact with biological targets through hydrogen bonding, π-π stacking, and hydrophobic interactions, affecting various molecular pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-BROMO-N-(12-OXAZOL-3-YL)THIOPHENE-2-CARBOXAMIDE is unique due to the combination of the thiophene and oxazole rings, which can provide a diverse range of chemical and biological properties. This dual functionality allows for versatile applications in various fields, making it a valuable compound for further research and development.

Properties

IUPAC Name

4-bromo-N-(1,2-oxazol-3-yl)thiophene-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5BrN2O2S/c9-5-3-6(14-4-5)8(12)10-7-1-2-13-11-7/h1-4H,(H,10,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQRQHPGZHWOTLI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CON=C1NC(=O)C2=CC(=CS2)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5BrN2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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